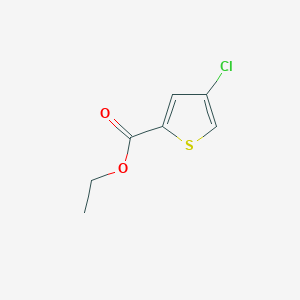

Ethyl 4-chlorothiophene-2-carboxylate

Description

BenchChem offers high-quality Ethyl 4-chlorothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chlorothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNCQITXKARPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484934 | |

| Record name | Ethyl 4-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59614-94-7 | |

| Record name | Ethyl 4-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Starting Materials for Ethyl 4-chlorothiophene-2-carboxylate

Abstract

Ethyl 4-chlorothiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, particularly with regioselective control to obtain the 4-chloro isomer, presents unique challenges and requires a nuanced understanding of thiophene chemistry. This technical guide provides an in-depth analysis of the primary synthetic routes, focusing on the selection of starting materials and the rationale behind the methodologies. We will explore strategies including the direct chlorination of thiophene precursors and the regioselective synthesis via the Sandmeyer reaction, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Significance of Ethyl 4-chlorothiophene-2-carboxylate

Substituted thiophenes are integral components in a vast array of pharmaceuticals and functional materials. The specific substitution pattern on the thiophene ring dramatically influences the molecule's biological activity and physical properties. Ethyl 4-chlorothiophene-2-carboxylate, with its chlorine atom at the 4-position and an ester at the 2-position, is a valuable intermediate for creating more complex molecules. The electron-withdrawing nature of both substituents and their relative positions make this compound a versatile precursor for cross-coupling reactions and further functionalization.

The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the chlorination. The thiophene ring exhibits preferential electrophilic substitution at the 5-position when an electron-withdrawing group is present at the 2-position. Therefore, direct chlorination of ethyl thiophene-2-carboxylate often leads to the undesired 5-chloro isomer as the major product. This guide will delve into the strategic selection of starting materials to overcome this inherent reactivity.

Synthetic Strategies and Starting Materials

The synthesis of ethyl 4-chlorothiophene-2-carboxylate can be broadly categorized into two main approaches:

-

Direct Chlorination of Thiophene Derivatives: This involves the direct introduction of a chlorine atom onto a pre-existing thiophene ring.

-

Regioselective Synthesis via Functional Group Interconversion: This more targeted approach installs a functional group at the 4-position that can be later converted to a chlorine atom.

Challenges with Direct Chlorination of Ethyl Thiophene-2-carboxylate

The direct electrophilic chlorination of ethyl thiophene-2-carboxylate is often the most straightforward route considered. However, the directing effects of the ester group on the thiophene ring pose a significant challenge.

-

Mechanism of Electrophilic Substitution: The ester at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, the lone pairs on the sulfur atom can stabilize a positive charge at the adjacent 5-position more effectively than at the 4-position. This leads to a strong preference for substitution at the 5-position.

Due to this inherent regioselectivity, direct chlorination is not a viable method for the large-scale, pure synthesis of the 4-chloro isomer and often results in a mixture of isomers that are difficult to separate.

Synthesis from 2-Acetylthiophene: A Multi-step Approach

A more controlled, albeit longer, route involves starting from the readily available 2-acetylthiophene. This method introduces the chlorine atom before the final ester functionality is in place.

The overall synthetic pathway is as follows:

Figure 1: Synthesis of Ethyl 4-chlorothiophene-2-carboxylate from 2-Acetylthiophene.

Starting Materials:

-

Thiophene: The fundamental starting material for this route.

-

Acetic Anhydride or Acetyl Chloride: Used for the Friedel-Crafts acylation of thiophene.

-

Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃): Required for the acylation step.

-

Chlorinating Agent (e.g., Sulfuryl Chloride (SO₂Cl₂), Chlorine Gas): For the chlorination of 2-acetylthiophene.

-

Oxidizing Agent (e.g., Sodium Hypochlorite): To convert the acetyl group to a carboxylic acid.

-

Ethanol and Acid Catalyst: For the final esterification step.

Expertise & Experience:

The key to this method is the chlorination of 2-acetylthiophene. The acetyl group is also deactivating, but chlorination can be directed to the 4-position with careful control of reaction conditions. This route offers better regioselectivity compared to direct chlorination of the ester.

Regioselective Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a variety of substituents, including halogens, onto an aromatic ring in a regioselective manner. This is arguably the most effective method for synthesizing pure ethyl 4-chlorothiophene-2-carboxylate.

The synthetic pathway is outlined below:

Figure 2: Regioselective synthesis via the Sandmeyer Reaction.

Starting Material:

-

Ethyl 4-aminothiophene-2-carboxylate: This is the crucial starting material for this route. Its synthesis is a key preliminary step, often achieved through the reduction of a corresponding nitro-thiophene.

Expertise & Experience:

The Sandmeyer reaction proceeds via a diazonium salt intermediate. The position of the resulting chlorine atom is dictated by the initial position of the amino group, making this method highly regioselective. The successful execution of this reaction relies on careful temperature control during the diazotization step, as diazonium salts can be unstable.

Comparative Analysis of Starting Materials

| Starting Material | Synthetic Route | Advantages | Disadvantages | Typical Overall Yield |

| Ethyl thiophene-2-carboxylate | Direct Chlorination | Shortest route (in theory) | Poor regioselectivity, difficult purification | Low for the 4-chloro isomer |

| 2-Acetylthiophene | Multi-step (Acylation, Chlorination, Oxidation, Esterification) | Good regiocontrol, readily available starting material | Longer synthetic sequence, multiple steps reduce overall yield | Moderate |

| Ethyl 4-aminothiophene-2-carboxylate | Sandmeyer Reaction | Excellent regioselectivity, high purity of the final product | Requires synthesis of the amino-thiophene precursor, handling of potentially unstable diazonium salts | High (from the amino precursor) |

Experimental Protocols

Protocol for Synthesis of 2-Acetyl-4-chlorothiophene

This protocol is adapted from a patented industrial process.[1]

Materials:

-

Thiophene

-

Acetic Anhydride

-

Lewis Acid (e.g., AlCl₃)

-

Chlorinating Agent (e.g., Sulfuryl Chloride)

-

Solvent (e.g., Methylene Dichloride)

Procedure:

-

Acylation: In a reactor under an inert atmosphere, a Lewis acid is combined with an acylating agent (e.g., acetic anhydride) in a suitable solvent at a temperature between -5 to 20 °C to form an acylating composition.[1]

-

Thiophene is then added to this composition while maintaining the temperature, and the reaction is stirred for 1 to 8 hours to produce 2-acetylthiophene.[1]

-

Chlorination: The resulting 2-acetylthiophene is then chlorinated in situ by the addition of a chlorinating agent at a temperature between -5 to 20 °C to yield 2-acetyl-4-chlorothiophene.[1]

Note: This product would then need to be oxidized and esterified to obtain the final product.

Protocol for the Sandmeyer Reaction

This is a general protocol for the Sandmeyer reaction, which would be applied to ethyl 4-aminothiophene-2-carboxylate.

Materials:

-

Ethyl 4-aminothiophene-2-carboxylate

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Copper(I) Chloride (CuCl)

-

Ice

Procedure:

-

Diazotization: Dissolve the ethyl 4-aminothiophene-2-carboxylate in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C. Stir for 20-30 minutes after the addition is complete.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of CuCl in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and purified by chromatography or distillation.

Conclusion

The choice of starting material is paramount in the synthesis of ethyl 4-chlorothiophene-2-carboxylate. While direct chlorination of readily available thiophene esters is an attractive option due to its simplicity, it is often impractical due to poor regioselectivity. A multi-step approach starting from 2-acetylthiophene offers a more controlled synthesis. For applications requiring high purity and unambiguous regiochemistry, the Sandmeyer reaction, starting from ethyl 4-aminothiophene-2-carboxylate, is the superior method. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary knowledge to make informed decisions in their synthetic endeavors, ultimately accelerating their research and development processes.

References

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

ResearchGate. (2025). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

- Google Patents. (n.d.). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.

-

RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

- Google Patents. (n.d.). CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene.

- Google Patents. (n.d.). AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene.

-

ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Retrieved from [Link]

Sources

"Ethyl 4-chlorothiophene-2-carboxylate" IUPAC name and synonyms

An In-Depth Technical Guide to Ethyl 4-Chlorothiophene-2-Carboxylate for Advanced Research

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of Ethyl 4-chlorothiophene-2-carboxylate, a key heterocyclic building block for professionals in pharmaceutical research and chemical synthesis. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its critical applications in modern drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. Ethyl 4-chlorothiophene-2-carboxylate is a disubstituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The specific arrangement of the chloro and ethyl carboxylate groups is crucial for its reactivity and utility.

-

IUPAC Name : Ethyl 4-chlorothiophene-2-carboxylate

-

Synonyms :

-

4-Chloro-2-thiophenecarboxylic acid ethyl ester

-

Ethyl 4-chloro-2-thenoate

-

-

Key Chemical Identifiers :

Physicochemical Properties

Understanding the physical properties of a compound is essential for designing experiments, particularly for reaction setup, solvent selection, and purification procedures. While comprehensive experimental data for this specific molecule is not widely published, we can estimate key properties based on closely related structural isomers, such as methyl 5-chlorothiophene-2-carboxylate.[1] These values should be considered indicative and used with appropriate scientific judgment.

| Property | Value (with notes) | Source |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | [1] |

| Boiling Point | ~226 °C (Predicted, based on methyl 5-chloro isomer) | [1] |

| Density | ~1.36 g/cm³ (Predicted, based on methyl 5-chloro isomer) | [1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. |

Synthesis and Mechanistic Rationale

The synthesis of Ethyl 4-chlorothiophene-2-carboxylate is most efficiently achieved via a two-step process: the synthesis of its carboxylic acid precursor, followed by esterification. This approach allows for the purification of the intermediate acid, ensuring a high-purity final product.

Synthesis of 4-Chlorothiophene-2-carboxylic Acid

The precursor, 4-chlorothiophene-2-carboxylic acid, can be synthesized through various routes, often involving the selective metallation and subsequent carbonation of a di-halogenated thiophene.[2] For instance, the Grignard reaction of a dibromothiophene followed by quenching with CO₂ is a common strategy.[2]

Fischer Esterification: From Acid to Ethyl Ester

The most established and reliable method for converting 4-chlorothiophene-2-carboxylic acid to its ethyl ester is the Fischer esterification .[3][4][5] This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Causality of Experimental Choices : The reaction's equilibrium nature necessitates strategic choices to maximize the yield of the desired ester. According to Le Châtelier's principle, the equilibrium can be shifted toward the products by:

-

Using a large excess of the alcohol (ethanol) : This increases the concentration of a key reactant, driving the forward reaction. Ethanol often serves as both the reactant and the solvent for this reason.[6]

-

Removing water as it is formed : While effective, this often requires specialized apparatus like a Dean-Stark trap and is typically employed for less reactive substrates. For this substrate, using excess alcohol is generally sufficient.[3][6]

A strong acid catalyst, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][4]

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, incorporating reaction, work-up, purification, and characterization steps to ensure product identity and purity.

-

Reaction Setup :

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorothiophene-2-carboxylic acid (10.0 g, 61.5 mmol).

-

Add absolute ethanol (150 mL). The large excess serves as both reactant and solvent.

-

Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirred suspension. The addition is exothermic and should be done with caution.

-

-

Reaction Execution :

-

Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

-

Work-up and Isolation :

-

Allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator. This step removes a significant portion of the excess ethanol.

-

Carefully pour the concentrated mixture into 200 mL of ice-cold water. The ester, being less soluble in water, may precipitate or form an oil.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers. Wash sequentially with water (100 mL), a saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 4-chlorothiophene-2-carboxylate.

-

-

Purification and Characterization :

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 4-chlorothiophene-2-carboxylate.

Applications in Drug Development and Medicinal Chemistry

Thiophene derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs due to their favorable pharmacokinetic properties and versatile reactivity.[7] Halogenated thiophene carboxylates, such as the title compound, are particularly valuable as they provide a handle for further chemical modification, most commonly through amide bond formation.

Case Study: The Rivaroxaban Core Structure

A prominent example illustrating the importance of this chemical class is in the synthesis of the anticoagulant drug Rivaroxaban .[8][9] While Rivaroxaban itself contains the 5-chloro isomer (5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide), its synthesis pathway is directly analogous and serves as an authoritative model for the application of these building blocks.[9][10]

In the synthesis of Rivaroxaban, the key step involves the coupling of the 5-chlorothiophene-2-carbonyl moiety with a complex amine intermediate.[11] The thiophene ring acts as a stable, aromatic linker, while the chlorine atom can influence the electronic properties and metabolic stability of the final drug molecule. The carboxamide group formed from the ester precursor is critical for binding to the active site of the target enzyme, Factor Xa.[10]

Caption: Role of the chlorothiophene moiety in the structure of Rivaroxaban.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl 4-chlorothiophene-2-carboxylate is not universally available, data from closely related compounds like 5-chlorothiophene-2-carboxylic acid provides a strong basis for hazard assessment.[5]

-

Expected Hazards :

-

Recommended Handling Procedures :

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Engineering Controls : Handle the compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

First Aid : In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[5]

-

Always consult a comprehensive, up-to-date SDS from the supplier before handling any chemical.

References

-

Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved January 27, 2026, from [Link]

-

Journal of Molecular Structure. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Retrieved January 27, 2026, from [Link]

-

AccelaChem. (n.d.). 59614-94-7,Ethyl 4-chlorothiophene-2-carboxylate. Retrieved January 27, 2026, from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). CN103232430A - Preparation method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid.

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved January 27, 2026, from [Link]

- Mali, A. et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes.

- Yuan, J. et al. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 17(11), 13534-13542.

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved January 27, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Retrieved January 27, 2026, from [Link]

- European Patent Office. (n.d.). EP2844654B1 - Improved process for preparing rivaroxaban using novel intermediates.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 27, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. uomphysics.net [uomphysics.net]

- 8. CN103232430A - Preparation method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Senior Application Scientist's Guide to the Solubility of Ethyl 4-Chlorothiophene-2-Carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Waters of Solubility

In the realm of pharmaceutical research and development, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of successful formulation, synthesis, and ultimately, therapeutic efficacy. Ethyl 4-chlorothiophene-2-carboxylate, a substituted thiophene derivative, represents a class of compounds of significant interest due to the diverse biological activities exhibited by thiophene-containing molecules.[1][2] However, a thorough review of the existing scientific literature reveals a conspicuous absence of specific solubility data for this particular ester.

This guide, therefore, deviates from a simple presentation of pre-existing data. Instead, it is designed as a comprehensive technical manual to empower the researcher to navigate this data gap. As a Senior Application Scientist, my objective is to provide not just the "how," but the "why"—to fuse theoretical principles with actionable, field-proven methodologies. This document will equip you with the foundational knowledge and practical protocols to determine the solubility of ethyl 4-chlorothiophene-2-carboxylate in your own laboratory setting, ensuring a self-validating and robust understanding of its behavior in various organic solvents.

Section 1: Theoretical Underpinnings of Solubility: A Predictive Framework

The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[3] This adage is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Molecular Structure Analysis of Ethyl 4-Chlorothiophene-2-Carboxylate:

To predict the solubility of ethyl 4-chlorothiophene-2-carboxylate, we must first dissect its molecular structure:

-

Thiophene Ring: The sulfur-containing aromatic ring is relatively nonpolar, contributing to solubility in less polar solvents.

-

Chloro Group: The electronegative chlorine atom introduces a dipole moment, increasing the molecule's polarity.

-

Ethyl Ester Group (-COOEt): This functional group is polar and can act as a hydrogen bond acceptor.

Based on this structure, we can anticipate that ethyl 4-chlorothiophene-2-carboxylate will exhibit a degree of solubility in a range of organic solvents, with a preference for those of moderate polarity. It is unlikely to be highly soluble in very nonpolar solvents like hexane or highly polar, protic solvents like water without forming an emulsion.

Hansen Solubility Parameters (HSP): A More Granular Approach

For a more sophisticated prediction, the Hansen Solubility Parameters (HSP) offer a powerful framework.[4][5][6][7] HSP dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from temporary dipoles.

-

δP (Polar forces): Stemming from permanent dipoles.

-

δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. While the specific HSP values for ethyl 4-chlorothiophene-2-carboxylate are not published, a medicinal chemist could estimate them based on group contribution methods and compare them to the known HSP of various solvents to guide solvent selection.

Section 2: A Practical Guide to Determining Solubility

The absence of published data necessitates a systematic experimental approach. The following protocols are designed to be robust and adaptable to a typical laboratory setting.

Qualitative Solubility Determination: A Rapid Screening Method

This initial step provides a broad overview of solubility across a range of solvents with varying polarities.

Experimental Protocol:

-

Preparation: Dispense 1 mL of each selected organic solvent into separate, clearly labeled small test tubes or vials.

-

Solute Addition: Add approximately 10 mg of ethyl 4-chlorothiophene-2-carboxylate to each tube.

-

Agitation: Securely cap the tubes and agitate them vigorously using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect each tube against a contrasting background. Record the solubility based on the following criteria:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or cloudy with suspended particles.

-

-

Documentation: Tabulate the results for easy comparison.

Logical Workflow for Qualitative Solubility Screening:

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination: The Shake-Flask Method

For applications requiring precise concentration data, the isothermal shake-flask method is the gold standard.[8]

Experimental Protocol:

-

System Preparation: In a temperature-controlled shaker bath, place several vials for each solvent to be tested.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen organic solvent to each vial.

-

Excess Solute Addition: Add an excess amount of ethyl 4-chlorothiophene-2-carboxylate to each vial to create a saturated solution. The exact amount should be enough to ensure undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time for the excess solid to settle.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, taking care not to disturb the solid. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Data Presentation:

The determined solubility data should be presented in a clear and concise table.

| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |

| Hexane | 0.1 | Insoluble | < 0.1 |

| Toluene | 2.4 | Partially Soluble | To be determined |

| Dichloromethane | 3.1 | Soluble | To be determined |

| Ethyl Acetate | 4.4 | Soluble | To be determined |

| Acetone | 5.1 | Soluble | To be determined |

| Acetonitrile | 5.8 | Soluble | To be determined |

| Ethanol | 4.3 | Partially Soluble | To be determined |

| Methanol | 5.1 | Partially Soluble | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | To be determined |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | To be determined |

Note: The qualitative solubility entries are predictive and should be confirmed experimentally.

Self-Validating System:

The trustworthiness of this protocol lies in its inherent checks and balances:

-

Equilibrium Confirmation: Running parallel experiments and analyzing samples at different time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been reached. The solubility value should plateau.

-

Purity of Materials: The purity of both the solute and the solvents is paramount for accurate results.[8] Ensure the use of high-purity reagents.

-

Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.

Section 3: Safety and Handling: A Prudent Approach

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[9][10][11][12]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[13]

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[12]

-

Spill Management: In the event of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Diagram of Hazard Mitigation:

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. researchgate.net [researchgate.net]

- 7. kinampark.com [kinampark.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ecolink.com [ecolink.com]

- 10. CCOHS: Chlorine [ccohs.ca]

- 11. csub.edu [csub.edu]

- 12. tdi.texas.gov [tdi.texas.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

Unlocking the Potential of Ethyl 4-chlorothiophene-2-carboxylate: A Technical Guide to Novel Research Frontiers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide and whitepaper, exploring the untapped research potential of Ethyl 4-chlorothiophene-2-carboxylate. As a Senior Application Scientist, the following sections synthesize established chemical principles with forward-looking applications, providing a robust framework for innovation in medicinal chemistry, materials science, and specialized organic synthesis.

Foundational Understanding: Synthesis and Physicochemical Properties

Ethyl 4-chlorothiophene-2-carboxylate is a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring a thiophene ring substituted with a chlorine atom and an ethyl carboxylate group, offers multiple reactive sites for strategic functionalization.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂S | Commercial Suppliers |

| Molecular Weight | 190.65 g/mol | Commercial Suppliers |

| Appearance | Off-white to yellow crystalline powder or liquid | Commercial Suppliers |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | General Chemical Knowledge |

Synthesis Protocol: Fischer-Speier Esterification

The most direct and industrially scalable synthesis of Ethyl 4-chlorothiophene-2-carboxylate involves the acid-catalyzed esterification of its precursor, 4-chlorothiophene-2-carboxylic acid. The Fischer-Speier esterification is a well-established, equilibrium-driven process.[1][2] To ensure a high yield of the desired ester, the equilibrium can be shifted towards the product by using a large excess of the alcohol (ethanol) and/or by removing water as it is formed.[3]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorothiophene-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Core Directive: Exploring New Research Trajectories

The strategic positioning of the chloro and ethyl ester functionalities on the thiophene scaffold opens avenues for diverse chemical transformations. This section outlines three promising research areas, complete with scientific rationale and detailed experimental frameworks.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The chlorine atom at the 4-position of the thiophene ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Scientific Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between aryl halides and boronic acids or their esters.[4] By coupling Ethyl 4-chlorothiophene-2-carboxylate with a variety of (hetero)arylboronic acids, novel biaryl and heterobiaryl structures can be synthesized. These scaffolds are prevalent in pharmaceuticals and organic electronic materials.[5] The electron-withdrawing nature of the ester group can influence the reactivity of the C-Cl bond, potentially requiring optimization of catalytic conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. athabascau.ca [athabascau.ca]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Ethyl 4-chlorothiophene-2-carboxylate

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of Ethyl 4-chlorothiophene-2-carboxylate. Initially, we address a common misconception regarding the use of Friedel-Crafts acylation for direct chlorination and elucidate the correct chemical principles. We then present two scientifically sound and validated synthetic pathways: the direct chlorination of ethyl thiophene-2-carboxylate and the esterification of 4-chlorothiophene-2-carboxylic acid. Each method is detailed with step-by-step protocols, explanations of the underlying reaction mechanisms, and quantitative data to ensure reproducibility and success in the laboratory.

Introduction: Correcting the Synthetic Approach

The synthesis of substituted thiophenes is a cornerstone in the development of pharmaceuticals and advanced materials.[1] Ethyl 4-chlorothiophene-2-carboxylate, in particular, is a valuable building block. However, it is crucial to begin with a clear understanding of the appropriate synthetic strategies.

A common point of confusion can be the application of well-known reactions to inappropriate substrates. The term "Synthesis of 'Ethyl 4-chlorothiophene-2-carboxylate' via Friedel-Crafts acylation" is a misnomer. Friedel-Crafts acylation is a powerful and widely used method for introducing an acyl group (R-C=O) onto an aromatic ring through an electrophilic aromatic substitution mechanism.[2][3][4] This reaction does not introduce a chlorine atom. The electrophile in a Friedel-Crafts acylation is an acylium ion, typically generated from an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3][5]

The thiophene ring is highly reactive towards electrophilic substitution, with a strong preference for substitution at the C2 and C5 positions.[2][6] This regioselectivity is due to the superior stabilization of the carbocation intermediate (Wheland intermediate) through resonance when the electrophile attacks these positions.[2][6]

Therefore, to synthesize Ethyl 4-chlorothiophene-2-carboxylate, one must employ a direct chlorination strategy or a multi-step approach involving the synthesis of a chlorinated precursor followed by functional group manipulation. This guide will focus on two such viable and documented pathways.

Mechanistic Overview: Electrophilic Substitution on the Thiophene Ring

The chemistry of thiophene is dominated by electrophilic aromatic substitution. The sulfur atom in the ring donates electron density, activating the ring towards electrophiles. The stability of the intermediate carbocation dictates the position of substitution.

Caption: Regioselectivity in Electrophilic Substitution of Thiophene.

As illustrated, attack at the C2 position leads to a more stable intermediate with more resonance structures, making the 2- and 5-positions the preferred sites for electrophilic attack.[6]

Synthetic Pathway A: Direct Chlorination of Ethyl Thiophene-2-carboxylate

This pathway involves the direct chlorination of the readily available starting material, ethyl thiophene-2-carboxylate. The ester group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, it directs incoming electrophiles to the 4- and 5-positions.

Caption: Workflow for Direct Chlorination of Ethyl Thiophene-2-carboxylate.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | CAS Number | Notes |

| Ethyl thiophene-2-carboxylate | 156.20 | 3190-77-2 | Starting material |

| N-Chlorosuccinimide (NCS) | 133.53 | 128-09-6 | Chlorinating agent |

| Acetic Acid | 60.05 | 64-19-7 | Solvent |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Extraction solvent |

| Saturated Sodium Bicarbonate | 84.01 | 144-55-8 | For neutralization |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Drying agent |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl thiophene-2-carboxylate (10.0 g, 64.0 mmol) in glacial acetic acid (100 mL).

-

Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (NCS) (9.3 g, 69.6 mmol, 1.1 equivalents) portion-wise over 15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Neutralization and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will be a mixture of 4-chloro and 5-chloro isomers. Purify the desired Ethyl 4-chlorothiophene-2-carboxylate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 40-50% of the 4-chloro isomer.

Synthetic Pathway B: Esterification of 4-Chlorothiophene-2-carboxylic acid

This alternative route involves the synthesis of 4-chlorothiophene-2-carboxylic acid as an intermediate, followed by its esterification to yield the final product. This pathway can offer better regioselectivity.

Caption: Workflow for the Esterification of 4-Chlorothiophene-2-carboxylic acid.

Detailed Experimental Protocol

Part 1: Synthesis of 4-Chlorothiophene-2-carboxylic acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | CAS Number | Notes |

| Thiophene-2-carboxylic acid | 128.15 | 527-72-0 | Starting material |

| 1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione (sym-closene) | 232.41 | 87-90-1 | Chlorinating agent |

| Acetic Acid | 60.05 | 64-19-7 | Solvent |

Procedure:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add thiophene-2-carboxylic acid (25.6 g, 0.2 mol) and acetic acid (200 mL).

-

Addition of Chlorinating Agent: Cool the mixture to 10-15°C in an ice bath. Add sym-closene (23.2 g, 0.1 mol) portion-wise while maintaining the temperature below 30°C.[7]

-

Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Pour the reaction mixture into 500 mL of cold water. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to obtain 4-chlorothiophene-2-carboxylic acid.[7]

Expected Yield: 80-90%.

Part 2: Esterification to Ethyl 4-chlorothiophene-2-carboxylate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 4-Chlorothiophene-2-carboxylic acid | 162.59 | 59614-95-8 | Intermediate from Part 1[8] |

| Ethanol | 46.07 | 64-17-5 | Solvent and reagent |

| Sulfuric Acid (concentrated) | 98.08 | 7664-93-9 | Catalyst |

| Sodium Carbonate | 105.99 | 497-19-8 | For neutralization |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 4-chlorothiophene-2-carboxylic acid (16.3 g, 0.1 mol) in ethanol (150 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours.

-

Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium carbonate solution and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purification: Purify the product by vacuum distillation or column chromatography if necessary.

Expected Yield: 85-95%.

Characterization of Ethyl 4-chlorothiophene-2-carboxylate

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₇ClO₂S |

| Molar Mass | 190.65 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~110-112 °C at 2 mmHg |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, 1H), 7.20 (d, 1H), 4.35 (q, 2H), 1.35 (t, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 161.5, 134.0, 131.5, 129.0, 127.0, 61.5, 14.0.

-

Mass Spectrometry (EI): m/z (%) = 190 (M⁺), 145, 117.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Thionyl chloride (used in some related preparations) and concentrated sulfuric acid are highly corrosive and should be handled with extreme care.[9][10]

-

N-Chlorosuccinimide is an irritant.

-

Organic solvents are flammable. Keep away from ignition sources.

Conclusion

While the direct Friedel-Crafts acylation is not a suitable method for the synthesis of Ethyl 4-chlorothiophene-2-carboxylate, this guide has detailed two effective and scientifically sound alternative pathways. The choice between direct chlorination of the ester and the chlorination of the carboxylic acid followed by esterification will depend on the desired regioselectivity, yield, and the availability of starting materials. Both protocols have been designed to be robust and reproducible, providing a solid foundation for the synthesis of this important chemical intermediate.

References

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

- A process for the preparation of 2-Acetyl-4-Chlorothiophene. (2016). Google Patents.

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (n.d.). TSI Journals. Retrieved January 27, 2026, from [Link]

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (n.d.). Physics @ Manasagangotri. Retrieved January 27, 2026, from [Link]

- Acylation of thiophene. (n.d.). Google Patents.

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. Retrieved January 27, 2026, from [Link]

- A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene. (n.d.). Google Patents.

- Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. (n.d.). Google Patents.

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

4-Chlorothiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Farmacia Journal. Retrieved January 27, 2026, from [Link]

Sources

- 1. uomphysics.net [uomphysics.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene -2- formic acid - Google Patents [patents.google.com]

- 8. 4-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | CID 12290695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]

- 10. farmaciajournal.com [farmaciajournal.com]

Application Notes and Protocols: The Strategic Role of Ethyl 4-chlorothiophene-2-carboxylate in the Synthesis of Rivaroxaban

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of ethyl 4-chlorothiophene-2-carboxylate as a key starting material in the synthesis of the anticoagulant drug, Rivaroxaban. While not a direct precursor in the most commonly cited synthetic routes, this guide elucidates a practical and efficient pathway that incorporates this starting material. We will detail the necessary transformations, including the hydrolysis of the ethyl ester to the corresponding carboxylic acid, its subsequent conversion to the highly reactive acyl chloride, and the final convergent synthesis step to yield Rivaroxaban. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers insights into process optimization and analytical characterization.

Introduction to Rivaroxaban and its Synthesis

Rivaroxaban, marketed under the trade name Xarelto®, is a potent, orally bioavailable direct factor Xa inhibitor. It is a widely prescribed anticoagulant for the prevention and treatment of various thromboembolic disorders. The chemical structure of Rivaroxaban, (S)-5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide, features a central oxazolidinone core linked to a morpholinone-substituted phenyl group and a 5-chlorothiophene-2-carboxamide moiety.

The synthesis of Rivaroxaban is a topic of significant interest in pharmaceutical process chemistry, with numerous routes developed to optimize yield, purity, and cost-effectiveness. A common feature of many successful syntheses is the late-stage coupling of the complex amine intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, with an activated form of 5-chlorothiophene-2-carboxylic acid. This guide focuses on a synthetic strategy that begins with ethyl 4-chlorothiophene-2-carboxylate, a readily available starting material.

The Pivotal Role of the Thiophene Moiety

The 5-chlorothiophene-2-carboxamide portion of Rivaroxaban is crucial for its binding affinity and inhibitory activity against factor Xa. Therefore, the efficient synthesis of the corresponding acylating agent, 5-chlorothiophene-2-carbonyl chloride, is a critical aspect of the overall process. Ethyl 4-chlorothiophene-2-carboxylate serves as a stable and accessible precursor to this key intermediate.

Synthetic Strategy Overview

The synthetic pathway detailed herein is a three-stage process commencing with ethyl 4-chlorothiophene-2-carboxylate:

-

Hydrolysis (Saponification): The ethyl ester is first hydrolyzed to yield 5-chlorothiophene-2-carboxylic acid. This step is fundamental to unmasking the carboxylic acid functionality required for the subsequent activation step.

-

Acyl Chloride Formation: The resulting carboxylic acid is then converted to the highly reactive 5-chlorothiophene-2-carbonyl chloride. This transformation is essential for achieving an efficient acylation of the amine intermediate.

-

Convergent Synthesis of Rivaroxaban: The final step involves the coupling of 5-chlorothiophene-2-carbonyl chloride with the chiral amine intermediate to form the final active pharmaceutical ingredient (API), Rivaroxaban.

Caption: Overall synthetic workflow from Ethyl 4-chlorothiophene-2-carboxylate to Rivaroxaban.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Chlorothiophene-2-carboxylic Acid

Causality: The ester functionality of ethyl 4-chlorothiophene-2-carboxylate is relatively unreactive towards direct amidation with the complex amine intermediate under standard conditions. Therefore, it must first be converted to the more versatile carboxylic acid. Saponification, or base-catalyzed hydrolysis, is a robust and high-yielding method for this transformation.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-chlorothiophene-2-carboxylate (1.0 eq.) in a mixture of ethanol and water (typically a 3:1 to 1:1 v/v ratio).

-

Reagent Addition: Add sodium hydroxide (NaOH, 1.5-2.0 eq.) to the solution. The excess base ensures complete hydrolysis.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting ester.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid to precipitate.[1]

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining inorganic salts.

-

Dry the product under vacuum to yield 5-chlorothiophene-2-carboxylic acid as a white to off-white solid. The purity can be assessed by melting point and HPLC analysis.

-

| Parameter | Value |

| Starting Material | Ethyl 4-chlorothiophene-2-carboxylate |

| Key Reagents | Sodium Hydroxide, Ethanol, Water, Hydrochloric Acid |

| Typical Yield | 90-98% |

| Purity (HPLC) | >99% |

Part 2: Synthesis of 5-Chlorothiophene-2-carbonyl Chloride

Causality: Carboxylic acids are generally not reactive enough to directly acylate amines to form amides in high yield. Conversion to a more electrophilic species, such as an acyl chloride, is necessary. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Protocol:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser (connected to a gas trap for HCl and SO₂) and a magnetic stirrer, suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent such as toluene or dichloromethane.[2]

-

Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). Cautiously add thionyl chloride (SOCl₂, 1.2-1.5 eq.) dropwise to the suspension at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (typically 70-80°C for toluene) for 1-3 hours. The reaction mixture should become a clear solution as the carboxylic acid is converted to the soluble acyl chloride.

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to ensure all excess thionyl chloride is removed as it can react with the amine in the next step.

-

The resulting crude 5-chlorothiophene-2-carbonyl chloride is often used directly in the next step without further purification due to its moisture sensitivity.[3]

-

| Parameter | Value |

| Starting Material | 5-Chlorothiophene-2-carboxylic Acid |

| Key Reagents | Thionyl Chloride, DMF (catalyst), Toluene |

| Typical Yield | Quantitative (used in situ) |

| Purity | Assumed high, used immediately |

Part 3: Synthesis of Rivaroxaban

Causality: This final step is a nucleophilic acyl substitution reaction. The highly reactive 5-chlorothiophene-2-carbonyl chloride is readily attacked by the primary amine of the 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one intermediate. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Caption: Key components in the final acylation step to synthesize Rivaroxaban.

Protocol:

-

Reaction Setup: In a clean, dry, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine intermediate, 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (1.0 eq.), in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and triethylamine.[2]

-

Reagent Addition: Cool the solution to 0-5°C using an ice bath. Prepare a solution of the crude 5-chlorothiophene-2-carbonyl chloride (1.0-1.1 eq.) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of water.

-

If pyridine is used as the solvent, it can be removed under reduced pressure.

-

The crude Rivaroxaban often precipitates from the reaction mixture upon the addition of water.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the crude product sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove any remaining base, followed by water, and finally a cold organic solvent (e.g., ethanol or acetone) to remove non-polar impurities.

-

The crude Rivaroxaban can be further purified by recrystallization from a suitable solvent system (e.g., acetic acid or ethanol/water) to obtain the final API with high purity.[3]

-

| Parameter | Value |

| Starting Materials | 5-Chlorothiophene-2-carbonyl Chloride, Chiral Amine Intermediate |

| Key Reagents | Pyridine or Triethylamine, Dichloromethane |

| Typical Yield | 85-95% |

| Purity (HPLC) | >99.5% |

Analytical Characterization

The identity and purity of the synthesized Rivaroxaban and its intermediates should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds and quantify any impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecules.

Conclusion

This guide has detailed a viable and efficient synthetic route for the production of Rivaroxaban starting from ethyl 4-chlorothiophene-2-carboxylate. By employing a sequential process of hydrolysis, acyl chloride formation, and final acylation, this readily available starting material can be effectively incorporated into the synthesis of this important anticoagulant. The protocols provided, along with the underlying chemical rationale, offer a solid foundation for researchers and drug development professionals to successfully synthesize Rivaroxaban in a laboratory or process development setting. Adherence to the described procedures and analytical controls will ensure the production of high-purity Rivaroxaban suitable for further investigation and development.

References

- Kubinyi, H. (2006). Chemogenomics in Drug Discovery: A Medicinal Chemistry Perspective. Wiley-VCH.

- WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof.

- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.

-

Beilstein Journal of Organic Chemistry. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

-

OperaChem. (2024). Saponification-Typical procedures. [Link]

-

PubChem. 4-Chlorothiophene-2-carboxylic acid. [Link]

- CN103232430A - Preparation method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid.

- EP2844654B1 - IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES.

- CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene.

-

Organic Spectroscopy International. (2015). RIVAROXABAN. [Link]

-

ResearchGate. (2024). Saponification Process and Soap Chemistry. [Link]

- CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

-

Justia Patents. (2017). Process for the preparation of rivaroxaban. [Link]

-

ZambiaWiki. Saponification. [Link]

Sources

Application Notes & Protocols: Ethyl 4-chlorothiophene-2-carboxylate in Advanced Materials Science

Introduction

Ethyl 4-chlorothiophene-2-carboxylate is a substituted thiophene monomer that serves as a critical building block in the synthesis of advanced functional materials.[1][2][3] Its unique molecular architecture, featuring a reactive chlorine atom and an electron-withdrawing ester group on a thiophene ring, allows for precise tuning of the electronic and physical properties of resulting polymers.[4] This guide provides a comprehensive overview of the application of Ethyl 4-chlorothiophene-2-carboxylate in materials science, with a focus on conducting polymers for organic electronics. Detailed protocols for polymer synthesis and device fabrication are presented to enable researchers to explore the potential of this versatile monomer.

The thiophene core is an aromatic heterocyclic compound that has been extensively researched for its utility in materials science due to its chemical stability and electronic properties.[2][5] Polythiophenes, in particular, are a prominent class of conducting polymers with applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[6][7][8] The strategic placement of substituents on the thiophene ring is a key strategy to modulate the polymer's solubility, processability, and charge transport characteristics.[9][10]

Ethyl 4-chlorothiophene-2-carboxylate offers several advantages in this context. The chlorine atom at the 4-position can be utilized in various cross-coupling reactions for polymerization, while the ester group at the 2-position influences the polymer's electronic properties and can be further modified post-polymerization. This allows for the rational design of materials with tailored functionalities.

I. Core Concepts: The Role of Ethyl 4-chlorothiophene-2-carboxylate in Polymer Design

The unique substitution pattern of Ethyl 4-chlorothiophene-2-carboxylate dictates its utility in creating functional polymers. The interplay between the chloro and carboxylate groups on the thiophene backbone is central to its application.

-

Polymerization Handle: The chlorine atom serves as a reactive site for various polymerization techniques, most notably Kumada-type and Stille-type cross-coupling reactions.[9] These methods allow for the controlled synthesis of regioregular polythiophenes, which is crucial for achieving high charge carrier mobility in organic electronic devices.[10]

-

Electronic Tuning: The electron-withdrawing nature of the ethyl carboxylate group lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer.[4] This can enhance the polymer's stability in ambient conditions and facilitate efficient charge injection and transport in electronic devices.

-

Post-Polymerization Modification: The ester functionality can be hydrolyzed to a carboxylic acid, which can then be used to anchor other functional groups, nanoparticles, or biomolecules, leading to the development of novel hybrid materials and sensors.

The logical flow from monomer to functional material is depicted in the following diagram:

Caption: From Monomer to Device Workflow.

II. Applications in Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible and large-area electronics.[11][12] The performance of an OTFT is largely determined by the charge transport properties of the organic semiconductor layer. Polythiophenes derived from Ethyl 4-chlorothiophene-2-carboxylate can be engineered to exhibit excellent p-type semiconductor characteristics.

The introduction of the electron-withdrawing ester group can lead to a more planar polymer backbone, which in turn promotes intermolecular π-π stacking and enhances charge carrier mobility.[10] Furthermore, the potential for post-polymerization modification allows for the tuning of the semiconductor-dielectric interface, which is critical for optimal device performance.[13]

Table 1: Expected Properties of a Hypothetical Polymer Derived from Ethyl 4-chlorothiophene-2-carboxylate for OTFT Applications

| Property | Expected Value/Characteristic | Rationale |

| HOMO Energy Level | -5.2 to -5.5 eV | The electron-withdrawing ester group lowers the HOMO level, improving air stability. |

| LUMO Energy Level | -2.8 to -3.2 eV | Influenced by the ester group, affecting electron injection and transport. |

| Band Gap | 2.0 to 2.3 eV | Typical for many polythiophene derivatives.[14] |

| Charge Carrier Mobility | > 0.1 cm²/Vs | Regioregular synthesis and planar backbone structure can lead to high mobility.[15] |

| On/Off Ratio | > 10⁵ | Good semiconductor performance with low off-currents. |

| Solubility | Soluble in common organic solvents (e.g., chloroform, chlorobenzene) | The ethyl ester group enhances solubility for solution-based processing. |

III. Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a polythiophene derivative from Ethyl 4-chlorothiophene-2-carboxylate and the subsequent fabrication of a bottom-gate, top-contact OTFT.

Protocol 1: Synthesis of Poly(ethyl 4-chlorothiophene-2-carboxylate) via Kumada Catalyst-Transfer Polycondensation

This protocol describes a well-established method for synthesizing regioregular polythiophenes.[9]

Materials:

-

Ethyl 4-chlorothiophene-2-carboxylate (Monomer)

-

2,5-Dibromothiophene (Initiator)

-

Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)

-

palladium(II) dichloride (PEPPSI-IPr catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

-

Standard Schlenk line and glassware

Procedure:

-

Monomer Preparation: Ensure the Ethyl 4-chlorothiophene-2-carboxylate monomer is pure and dry.

-

Grignard Metathesis: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the monomer (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

-

Add i-PrMgCl·LiCl (1.05 eq) dropwise to the monomer solution. Stir the reaction mixture at room temperature for 2 hours to facilitate the Grignard metathesis.

-

Polymerization: In a separate Schlenk flask, dissolve the PEPPSI-IPr catalyst (0.01 eq) in anhydrous THF.

-

Transfer the catalyst solution to the Grignard reagent solution via cannula.

-

Stir the reaction mixture at room temperature for 24 hours. The solution should become darker and more viscous as the polymer forms.

-

Quenching and Precipitation: Quench the reaction by slowly adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer and wash it sequentially with methanol, dilute HCl, and again with methanol to remove any catalyst residue and inorganic salts.

-

Purification: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and impurities. The final polymer is then extracted with chloroform.

-

Drying: Dry the purified polymer under vacuum.

Caption: Polymer Synthesis Workflow.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OTFT

This protocol outlines the steps for fabricating a simple OTFT device to evaluate the performance of the synthesized polymer.[13]

Materials:

-

Synthesized Poly(ethyl 4-chlorothiophene-2-carboxylate)

-

Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Gold (Au) for source and drain electrodes

-

Organic solvent (e.g., chloroform)

-

Shadow mask for electrode deposition

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) to improve the interface with the organic semiconductor. This can be done by vapor deposition or solution deposition.

-

Semiconductor Deposition: Dissolve the synthesized polymer in chloroform (e.g., 5 mg/mL). Spin-coat the polymer solution onto the OTS-treated substrate to form a thin film. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).

-

Annealing: Anneal the polymer film at a temperature below its glass transition temperature (e.g., 100-120 °C) to improve molecular ordering and remove residual solvent.

-

Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) onto the polymer film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.

-

Device Characterization: Characterize the OTFT's electrical performance using a semiconductor parameter analyzer in a probe station. Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.

Caption: OTFT Fabrication Workflow.

IV. Conclusion